2,4-Diamino-6-fluoropyrimidine-5-carbonitrile
Description
2,4-Diamino-6-fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative featuring a cyano group at position 5, amino groups at positions 2 and 4, and a fluorine atom at position 4. This compound belongs to the pyrimidinecarbonitrile family, which is widely studied for its applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and dihydrofolate reductase (DHFR) inhibitors.
Properties
Molecular Formula |
C5H4FN5 |
|---|---|
Molecular Weight |
153.12 g/mol |
IUPAC Name |
2,4-diamino-6-fluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4FN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) |
InChI Key |
ACRQHYCOVNCLEI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diamino-6-fluoropyrimidine with cyanogen bromide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-fluoropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2,4-Diamino-6-fluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-fluoropyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The fluorine and amino groups enhance its binding affinity to enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrimidinecarbonitriles are highly dependent on substituents at positions 2, 4, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Substituents and Physical Properties of Selected Pyrimidinecarbonitriles
Key Observations :
- Electron-Withdrawing Groups (F, Cl, Br, CF₃) : Fluorine and chlorine substituents enhance polarity and intermolecular interactions, leading to higher melting points compared to methyl-substituted analogs (e.g., 4i vs. 4d) .
- Trifluoromethyl Group : The CF₃ group in the compound from introduces strong electron-withdrawing effects, likely improving metabolic stability but complicating synthesis .
Spectral and Structural Features
Table 2: Spectral Data Comparison
Key Observations :
- Amino and Cyano Groups: IR peaks near 2200 cm⁻¹ (C≡N) and 3300–3500 cm⁻¹ (NH₂) are consistent across analogs .
- Aromatic Protons : $ ^1H $-NMR signals for aryl groups appear between δ 7.00–8.50 ppm, with substituents like CH₃ (δ 2.40) or Cl causing predictable shifts .
Biological Activity
2,4-Diamino-6-fluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is part of a broader class of pyrimidines known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article reviews the biological activities associated with 2,4-diamino-6-fluoropyrimidine-5-carbonitrile, supported by recent research findings and case studies.
- Molecular Formula : C7H7F2N5
- Molecular Weight : 197.16 g/mol
- CAS Number : Not specified in the sources.
The biological activity of 2,4-diamino-6-fluoropyrimidine-5-carbonitrile primarily involves its interaction with nucleic acids and enzymes. Pyrimidine derivatives often act as inhibitors of various enzymes, including kinases and polymerases, which are crucial for DNA and RNA synthesis. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against target pathogens.
Antiviral Activity
Recent studies have indicated that 2,4-diamino-6-fluoropyrimidine-5-carbonitrile exhibits potent antiviral properties. It has shown effectiveness against several viruses, including:
- HIV : The compound demonstrated significant inhibition of HIV replication in vitro.
- Herpes Simplex Virus (HSV) : It has been reported to reduce the biological activity of HSV types 1 and 2, making it a candidate for further development as an antiviral agent .
Anticancer Activity
Pyrimidine derivatives are well-known for their anticancer properties. Specifically:
- Mechanism : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells.
- Case Studies : In preclinical models, 2,4-diamino-6-fluoropyrimidine-5-carbonitrile has shown promising results in reducing tumor growth in various cancer cell lines .
Antibacterial Activity
Preliminary investigations suggest that this compound may also possess antibacterial properties:
- Target Bacteria : It has been tested against multidrug-resistant strains of Staphylococcus aureus with moderate success .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2,4-diamino-6-fluoropyrimidine-5-carbonitrile. Initial findings suggest:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Further studies are required to elucidate its metabolic pathways and potential interactions with other drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
